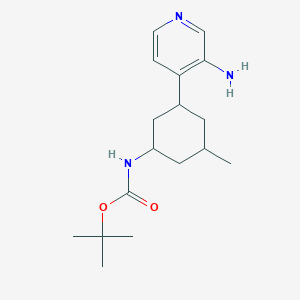
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is a chemical entity that can be synthesized and utilized in various chemical reactions. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl carbamates and their synthesis, reactivity, and properties, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of tert-butyl carbamates often involves the use of tert-butyl groups as protecting groups for amines. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was achieved through acylation, nucleophilic substitution, and reduction from commercially available starting materials, with a total yield of 81% . Similarly, the synthesis of optically active monoprotected 2-amino-2-methyl-1,3-propanediols was accomplished using a Dirhodium(II)-catalyzed C-H amination reaction of a tert-butyl carbamate derivative . These methods could potentially be adapted for the synthesis of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, and their characterization often involves spectroscopic techniques such as NMR, LCMS, and IR. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized using these methods and confirmed by single-crystal XRD data . Computational studies can also provide insights into the structure and stability of tert-butyl carbamates, as seen in the investigation of protonation sites and dissociation mechanisms of t-butylcarbamates .
Chemical Reactions Analysis
Tert-butyl carbamates participate in various chemical reactions. The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloadditions was explored, leading to the formation of a 5-amino pyrazole as a single regioisomer . Additionally, the Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl carbamates with azomethine imines were performed, yielding diastereomeric cycloadducts . These studies demonstrate the versatility of tert-butyl carbamates in cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The gas-phase basicity of tertiary carbamates can be significantly higher than that of secondary carbamates, affecting their reactivity in mass spectrometric assays . The crystalline structure of tert-butyl carbamates can exhibit intermolecular interactions and aromatic π-π stacking, contributing to their solid-state properties . The stability and reactivity of these compounds in various solvents and under different conditions are crucial for their application in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether : Research has shown the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting Methyl Tert-Butyl Ether (MTBE), a compound structurally related to tert-butyl carbamates, into less harmful substances. This process highlights the potential of advanced oxidation processes in environmental remediation of volatile organic compounds (VOCs) (Hsieh et al., 2011).
Environmental Occurrence and Fate
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants, which include tert-butyl-based compounds, have explored their environmental occurrence, fate, and human exposure. These compounds are used to prevent oxidative degradation in various products, raising concerns about their environmental impact and necessitating further research on their behavior and effects (Liu & Mabury, 2020).
Chemical Synthesis and Industrial Applications
Catalysis in Chemical Synthesis : Research into the catalytic applications of tert-butyl-based compounds for chemical synthesis has been conducted. These studies often focus on the development of new catalysts for processes such as the synthesis of MTBE, an oxygenate additive in gasoline, demonstrating the role of tert-butyl compounds in enhancing industrial chemical reactions (Bielański et al., 2003).
Biodegradation and Bioremediation
Biodegradation of MTBE : Significant progress has been made in understanding the biodegradation of MTBE, a substance related to tert-butyl carbamates, under both aerobic and anaerobic conditions. This research underscores the potential for microbial remediation strategies in addressing pollution from specific organic compounds (Fiorenza & Rifai, 2003).
Adsorption and Environmental Engineering
Adsorption Studies for Environmental Purification : Investigations into the adsorption properties of various materials for removing MTBE from the environment have been conducted. These studies aim to enhance water treatment technologies and mitigate the contamination risks associated with tert-butyl compounds (Vakili et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVTEQPYTYYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)
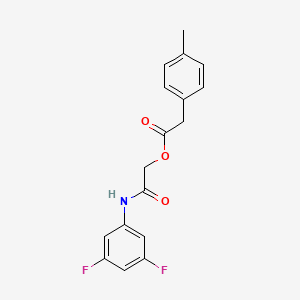
![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)
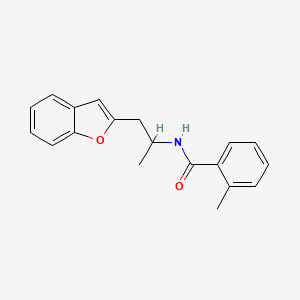
![6-Bromo-3-ethyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B2511945.png)

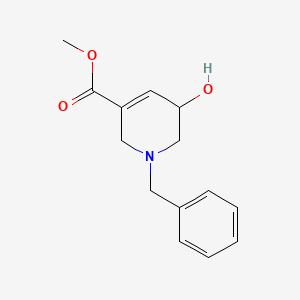
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)
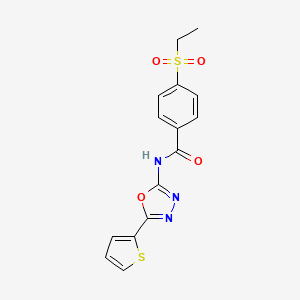
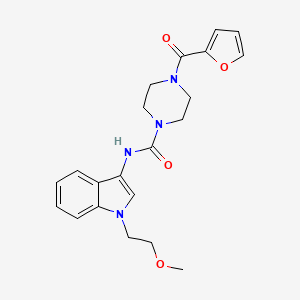
![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)